(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group, a 4-nitrophenyl moiety, and a terminal carboxamide. This compound belongs to a broader class of 2-aminothiophene derivatives, which are of significant interest due to their diverse biological activities, including analgesic, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c20-10-12(9-11-5-7-13(8-6-11)23(26)27)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)28-19/h5-9H,1-4H2,(H2,21,24)(H,22,25)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIREZCXWUGOR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural homology with several derivatives reported in the literature, differing primarily in substituents and functional groups. Key comparisons include:
Table 1: Structural Comparison of Key Derivatives
Key Structural Differences :
- Carboxamide vs. Ester : The terminal carboxamide group may confer higher metabolic stability compared to ester-containing analogs (e.g., 3d ) due to reduced susceptibility to hydrolysis .
- Stereoelectronic Effects: The E-configuration of the acrylamido group ensures optimal spatial orientation for intermolecular interactions, a feature absent in non-stereospecific analogs .
Comparison with Analogous Syntheses :
- Yields : Target compound synthesis may yield ~70–90%, comparable to analogs like 3d (90%) .
- Reagents : Use of 4-nitrobenzaldehyde distinguishes it from derivatives synthesized with 4-hydroxybenzaldehyde or phenacyl bromide .
- Purification : Likely requires chromatographic purification due to the nitro group’s polarity, unlike simpler recrystallization methods for hydroxyl-substituted analogs .
Physicochemical Properties
- Solubility : The nitro and carboxamide groups may reduce lipophilicity compared to ester-containing analogs (e.g., logP of 3d = 2.1 vs. target compound estimated logP = 1.8) .
- Stability : The carboxamide group likely enhances hydrolytic stability versus ester analogs, as seen in derivatives .
- Spectroscopic Data: Expected IR peaks at ~2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch), aligning with analogs .
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